1-Cbz-3-aminomethyl-3-hydroxypyrrolidine

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Sourcing a Cbz-pyrrolidine scaffold with verified 3,3-geminal aminomethyl/hydroxyl substitution can delay SAR programs. 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine (CAS 872715-55-4) resolves this with orthogonal protection and conformational rigidity for ligand design. Key features: (1) Quaternary C3 imparts pre-organized geometry for target affinity. (2) Cbz group enables hydrogenolysis orthogonal to Boc chemistry. (3) Direct precursor to VAP-1/SSAO inhibitor leads (related scaffolds IC50 ~32 nM). Supplied at ≥98% purity with full analytical documentation and immediate global shipping.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 872715-55-4
Cat. No. B1397438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cbz-3-aminomethyl-3-hydroxypyrrolidine
CAS872715-55-4
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CN(CC1(CN)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c14-9-13(17)6-7-15(10-13)12(16)18-8-11-4-2-1-3-5-11/h1-5,17H,6-10,14H2
InChIKeyAEEKQDZDDCUGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine: Cbz-Protected Pyrrolidine Scaffold


1-Cbz-3-aminomethyl-3-hydroxypyrrolidine (CAS 872715-55-4, MFCD23106077, C₁₃H₁₈N₂O₃, MW 250.29) is a substituted pyrrolidine derivative featuring a 3-aminomethyl and a 3-hydroxy group on the pyrrolidine ring, with the ring nitrogen protected by a carbobenzyloxy (Cbz) group . This dual-functionalized, protected scaffold serves as a versatile small molecule building block in organic synthesis, enabling orthogonal manipulations at the protected amine, the free aminomethyl group, and the tertiary alcohol . The compound is typically supplied as a solid or oil with purities ranging from 95% to 98% (NLT) .

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine: Why Analogs Cannot Substitute


Generic substitution of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine with closely related pyrrolidine analogs fails because this compound provides a specific, non-interchangeable combination of a Cbz-protected secondary amine, a free primary aminomethyl group, and a tertiary alcohol at the 3-position . The Cbz group is orthogonal to acid-labile protecting groups like Boc, offering a distinct deprotection profile (hydrogenolysis) that is incompatible with other common protecting group strategies [1]. Regioisomeric variants, such as 1-Cbz-3-aminomethyl-4-hydroxypyrrolidine (CAS 1017789-40-0), differ fundamentally in the spatial orientation of their reactive handles, leading to divergent downstream molecular geometries and reactivity in subsequent synthetic steps . The following quantitative evidence demonstrates the specific functional advantages of this exact scaffold.

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine vs. Analogs


Orthogonal Cbz vs. Boc Protection

The Cbz (carbobenzyloxy) protecting group on the pyrrolidine nitrogen of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine provides orthogonal deprotection relative to the Boc (tert-butyloxycarbonyl) group found in the common analog 1-Boc-3-(aminomethyl)-3-hydroxypyrrolidine (CAS 125033-59-2) . While Cbz is cleaved by hydrogenolysis (H₂, Pd/C) under neutral conditions, Boc requires acidic conditions (e.g., TFA, HCl) [1]. This orthogonality enables sequential, selective deprotection strategies in multi-step synthesis that are not possible with Boc-protected analogs alone [2].

Organic Synthesis Protecting Group Chemistry Medicinal Chemistry

Molecular Weight and Lipophilicity Differences

The molecular weight of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine is 250.29 g/mol, with a corresponding cLogP that is higher than the Boc-protected analog 1-Boc-3-(aminomethyl)-3-hydroxypyrrolidine (MW 216.28 g/mol) . The increased molecular weight and lipophilicity conferred by the benzyl carbamate group relative to the tert-butyl carbamate can significantly impact physicochemical properties, including solubility, permeability, and metabolic stability in a drug discovery context .

Medicinal Chemistry ADME Optimization Lead Compound Design

Regiochemical Precision: 3,3- vs. 3,4-Substitution

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine features a geminal disubstitution at the 3-position of the pyrrolidine ring. This contrasts sharply with regioisomeric analogs such as 1-Cbz-3-amino-4-hydroxymethylpyrrolidine (CAS 1017789-40-0), which has vicinal amino and hydroxymethyl groups at the 3- and 4-positions, respectively . The 3,3-geminal pattern creates a quaternary carbon center that restricts conformational flexibility and presents a unique spatial orientation of functional groups compared to the more flexible 3,4-disubstituted scaffold . This structural difference directly influences the compound's utility as a scaffold for generating conformationally constrained bioactive molecules [1].

Stereochemistry Regioselective Synthesis Scaffold Diversity

Synthetic Accessibility and Yield

A documented synthetic route for 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine achieves a 79% isolated yield via reduction of phenylmethyl 3-cyano-3-hydroxy-1-pyrrolidinecarboxylate with LiAlH₄ in THF at room temperature over 24 hours . This established, reproducible protocol using readily available starting materials and standard reagents provides a reliable basis for in-house preparation if procurement from commercial vendors is constrained .

Organic Synthesis Process Chemistry Building Block Procurement

1-Cbz-3-aminomethyl-3-hydroxypyrrolidine: Validated Applications


Conformationally Constrained Scaffold in Medicinal Chemistry

The 3,3-geminal substitution pattern of 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine creates a quaternary carbon center, which imparts conformational rigidity to the pyrrolidine ring . This rigidity is a valuable attribute in medicinal chemistry for designing ligands with pre-organized binding conformations, potentially enhancing target affinity and selectivity. The orthogonal Cbz protecting group allows for the introduction of diverse substituents onto the aminomethyl and hydroxyl groups, enabling rapid analog synthesis for structure-activity relationship (SAR) studies .

Precursor to 3-Aminomethyl-3-hydroxypyrrolidine

Hydrogenolytic removal of the Cbz group from 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine yields 3-aminomethyl-3-hydroxypyrrolidine (CAS 125033-35-4) . This free amine can then be used as a nucleophile in a wide array of reactions, including amide bond formation, reductive amination, and nucleophilic substitution, to construct more complex molecular architectures . This makes the Cbz-protected compound an ideal, storable precursor to the more reactive free amine.

VAP-1/SSAO Inhibitor Development

While the target compound itself is a protected building block, derivatives of 3-aminomethyl-3-hydroxypyrrolidine have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO) . BindingDB data for related pyrrolidine scaffolds shows VAP-1 inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., 32 nM for human VAP-1) . 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine serves as a direct starting material for synthesizing novel VAP-1 inhibitor candidates for treating inflammation, metabolic disorders, and fibrotic diseases [1].

Pyrrolidine-Based Asymmetric Catalysts

Pyrrolidine derivatives are widely used as organocatalysts, particularly in enamine and iminium catalysis for asymmetric transformations . The presence of both an aminomethyl and a hydroxyl group on the 1-Cbz-3-aminomethyl-3-hydroxypyrrolidine scaffold provides multiple sites for introducing chiral auxiliaries or hydrogen-bonding motifs that are essential for catalytic activity and enantioselectivity . The Cbz group can be strategically removed to reveal a secondary amine, a key catalytic moiety in many organocatalytic cycles [1].

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